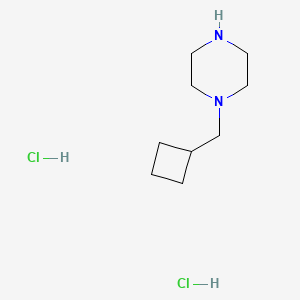

1-(Cyclobutylmethyl)piperazine dihydrochloride

Description

BenchChem offers high-quality 1-(Cyclobutylmethyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclobutylmethyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclobutylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTACSHYPWXTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588639 | |

| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877859-57-9 | |

| Record name | 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(Cyclobutylmethyl)piperazine Dihydrochloride

This is a comprehensive technical monograph on 1-(Cyclobutylmethyl)piperazine dihydrochloride , a specialized secondary amine building block used in medicinal chemistry.

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride is a robust, bifunctional building block utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Sigma receptors.

As a lipophilic amine scaffold , it offers a strategic advantage in drug design: the cyclobutyl group provides a metabolically stable, sterically defined lipophilic bulk that serves as a bioisostere for isopropyl or cyclopropyl groups, while the piperazine moiety acts as a versatile linker and basic center for receptor interaction. The dihydrochloride salt form ensures enhanced solubility in aqueous media and superior long-term stability compared to the hygroscopic free base.

Molecular Architecture & Properties

Chemical Identity

| Parameter | Specification |

| Chemical Name | 1-(Cyclobutylmethyl)piperazine dihydrochloride |

| Formula | |

| Molecular Weight | 227.17 g/mol (Salt); 154.25 g/mol (Free Base) |

| CAS Number | Not widely listed (Custom Synthesis) |

| SMILES | C1CC(C1)CN2CCNCC2.Cl.Cl |

| Structure Type | Heterocyclic Secondary Amine |

Structural Rationale

-

Cyclobutyl Moiety: A four-membered ring that imparts significant lipophilicity (

for the fragment) without the high metabolic liability of flexible alkyl chains. The "puckered" conformation of the cyclobutyl ring creates a unique steric volume distinct from planar cyclopropyl or chair-like cyclohexyl groups. -

Piperazine Core: A classic "privileged structure" in medicinal chemistry, providing a defined distance between the lipophilic tail and the secondary amine handle (

), which is available for further functionalization (e.g., amide coupling, reductive amination, or -

Dihydrochloride Salt: The diprotonated form stabilizes the molecule against oxidation and facilitates handling as a free-flowing solid rather than a viscous oil.

Synthesis Protocol

The synthesis of 1-(Cyclobutylmethyl)piperazine is most efficiently achieved via Reductive Amination , a self-validating protocol favored for its mild conditions and high chemoselectivity.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from raw materials to the isolated salt.

Figure 1: Synthetic pathway for 1-(Cyclobutylmethyl)piperazine dihydrochloride via reductive amination.

Step-by-Step Methodology

Reagents: Cyclobutanecarbaldehyde (1.0 eq), Piperazine (3.0-5.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).

-

Imine Formation:

-

Dissolve Piperazine (excess is critical to prevent bis-alkylation) in anhydrous DCM.

-

Add Cyclobutanecarbaldehyde dropwise at

. -

Checkpoint: Allow to stir for 30 mins. The excess piperazine ensures mono-substitution.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over

due to lower toxicity and better selectivity for aldehydes over ketones. -

Stir at room temperature for 12-16 hours under nitrogen.

-

-

Workup (Purification of Free Base):

-

Quench with saturated

. -

Extract with DCM (

). -

Wash organic layer with water (to remove excess unsubstituted piperazine) and brine.

-

Dry over

and concentrate in vacuo to yield the Free Base (colorless to pale yellow oil).

-

-

Salt Formation (Dihydrochloride):

-

Dissolve the free base oil in a minimal amount of dry ethanol or diethyl ether.

-

Add 4M HCl in Dioxane (2.5 eq) dropwise with vigorous stirring.

-

A white precipitate will form immediately.

-

Filter, wash with cold ether, and dry under vacuum.

-

Analytical Characterization

To validate the structure, the following analytical signatures are expected.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.70 - 1.95 | Multiplet | 4H | Cyclobutyl ring ( |

| 2.05 - 2.20 | Multiplet | 2H | Cyclobutyl ring ( |

| 2.65 - 2.80 | Multiplet | 1H | Cyclobutyl methine ( |

| 3.25 | Doublet | 2H | Methylene linker ( |

| 3.40 - 3.60 | Broad Triplet | 8H | Piperazine ring protons |

Note: In the dihydrochloride salt, the piperazine protons will shift downfield significantly compared to the free base due to protonation of the nitrogens.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Target Mass:

(Calculated for

Applications in Drug Discovery

This molecule serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD).

Bioisosteric Replacement

The cyclobutylmethyl group is often used to replace:

-

n-Pentyl groups: To reduce entropic penalty upon binding (rigidification).

-

Cyclopropylmethyl groups: To increase lipophilicity and steric bulk without adding significant molecular weight.

Target Classes

-

Histamine H3 Antagonists: The piperazine core mimics the imidazole of histamine, while the cyclobutyl group accesses hydrophobic pockets in the receptor.

-

Sigma-1 Receptor Ligands: The basic amine and lipophilic tail fit the canonical pharmacophore for Sigma-1 affinity.

-

Chemokine Receptor Antagonists (CCR5/CCR2): Used as a linker in dual-antagonists.

Logical Relationship Diagram

Figure 2: Pharmacological applications and design strategies utilizing the cyclobutylmethyl-piperazine scaffold.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The dihydrochloride salt is acidic.

-

Storage: Hygroscopic. Store in a desiccator at room temperature or

. -

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle the free base in a fume hood due to potential volatility and amine odor.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

1-(Cyclobutylmethyl)piperazine dihydrochloride physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Introduction

Substituted piperazines represent a cornerstone in modern medicinal chemistry, serving as "privileged scaffolds" in the design of a vast array of therapeutic agents.[1][2] Their unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a favorable combination of structural rigidity, basicity, and polarity.[3][4] These characteristics are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing water solubility, oral bioavailability, and target affinity.[3][5]

This technical guide provides a comprehensive examination of 1-(Cyclobutylmethyl)piperazine dihydrochloride, a specific derivative of interest to researchers in drug discovery and development. We will delve into its core physical and chemical properties, present validated analytical protocols for its characterization, and discuss its stability and handling considerations. The formation of the dihydrochloride salt is a critical aspect, as it significantly modifies the compound's properties compared to its free base form, enhancing its stability and solubility for practical applications in research and formulation.[6][7] This document is intended to serve as a foundational resource for scientists and professionals working with this and structurally related compounds.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. 1-(Cyclobutylmethyl)piperazine dihydrochloride is characterized by a piperazine ring N-substituted with a cyclobutylmethyl group. The two basic nitrogen atoms of the piperazine core are protonated by two equivalents of hydrochloric acid to form the stable dihydrochloride salt.

| Identifier | Data |

| IUPAC Name | 1-(cyclobutylmethyl)piperazine;dihydrochloride |

| Synonyms | Piperazine, 1-(cyclobutylmethyl)-, dihydrochloride |

| CAS Number | 877859-57-9[6] |

| Molecular Formula | C₉H₂₀Cl₂N₂[6] |

| Molecular Weight | 227.17 g/mol [6] |

| Chemical Structure | (Chemical structure representation) |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its behavior in both chemical reactions and biological systems. The conversion of the parent amine to a dihydrochloride salt is a deliberate strategy to improve these characteristics.

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | White to off-white crystalline powder. | This is a typical appearance for piperazine salts and other small organic hydrochloride salts.[8][9] |

| Solubility | Expected to be freely soluble in water and slightly soluble in polar organic solvents like methanol and ethanol.[6][8] | The ionic nature of the dihydrochloride salt greatly enhances aqueous solubility compared to the free base, a crucial factor for creating stock solutions and for potential pharmaceutical formulations.[6][10] |

| Acidity (pKa) | The parent piperazine has two pKa values: 9.73 and 5.35.[11] | These two basic centers allow for the formation of the dihydrochloride salt. An aqueous solution of the salt is expected to be acidic, with a pH likely in the range of 3.0-3.4, similar to piperazine dihydrochloride USP.[8][12] This acidity is important for formulation compatibility. |

| Melting Point | Not explicitly reported, but expected to be a high-melting solid, likely with decomposition, characteristic of organic salts. | For comparison, piperazine dihydrochloride melts at approximately 320°C with decomposition.[9] The melting point is a critical indicator of purity. |

| Stability | As a hydrochloride salt, it is significantly more stable than its free base form.[7] | The free base is susceptible to absorbing water and carbon dioxide from the atmosphere.[11] Salt formation protects the amine groups, enhancing shelf-life. It should be stored in well-closed, light-resistant containers.[13] |

Analytical Characterization: Protocols and Strategy

A robust analytical workflow is essential to confirm the identity, purity, and strength of any chemical standard or intermediate. The following protocols provide a framework for the comprehensive characterization of 1-(Cyclobutylmethyl)piperazine dihydrochloride.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the characterization of a newly synthesized or received batch of the target compound.

Caption: Logical workflow for analytical characterization.

Experimental Protocol 1: Identity Confirmation by FTIR Spectroscopy

-

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identity confirmation. The infrared spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups.

-

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Observations: The resulting spectrum should be compared against a reference standard. Key expected peaks include C-H stretching from the cyclobutyl and piperazine rings (~2850-3000 cm⁻¹), broad N-H⁺ stretching from the protonated amine salt (~2400-2700 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

-

Rationale: This method confirms the presence of key functional groups and provides a highly specific pattern for identity verification, distinguishing it from related structures.

Experimental Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Principle: TLC is a rapid and versatile chromatographic technique used to separate components of a mixture, allowing for the qualitative assessment of purity and the detection of impurities.

-

Methodology:

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

-

Mobile Phase Preparation: Prepare a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol in a 3:2 ratio.[12]

-

Sample Preparation:

-

Test Solution: Prepare a 10 mg/mL solution of 1-(Cyclobutylmethyl)piperazine dihydrochloride in the mobile phase.

-

Standard Solution: Prepare a 10 mg/mL solution of a reference standard in the mobile phase.

-

-

Spotting: Apply 5 µL of the test and standard solutions to the baseline of the TLC plate.

-

Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.

-

Visualization:

-

Remove the plate and dry it completely.

-

Examine under UV light at 254 nm if impurities are UV-active.

-

Spray the plate with a ninhydrin solution and heat. Primary and secondary amines will appear as colored spots (typically purple or yellow).

-

-

-

Rationale: This protocol, adapted from the USP method for piperazine dihydrochloride, is designed to separate the main compound from potential amine-containing impurities like unreacted piperazine or degradation products.[12] The number and intensity of secondary spots in the test lane relative to the main spot provide a semi-quantitative measure of purity.

Experimental Protocol 3: Assay by Non-Aqueous Potentiometric Titration

-

Principle: The two basic nitrogen atoms, protonated as a dihydrochloride salt, can be accurately quantified by titration with a strong acid in a non-aqueous solvent. This method provides a highly accurate measure of the compound's purity (assay).

-

Methodology:

-

Reagents:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

-

Titration: Immerse a calibrated pH electrode (or suitable combination electrode) into the sample solution. Titrate the solution potentiometrically with 0.1 N perchloric acid.

-

Endpoint Detection: Record the volume of titrant added versus the millivolt reading. The endpoint is the point of maximum inflection on the titration curve. Two equivalence points may be observed corresponding to the two protonated nitrogens.

-

Calculation: Calculate the percentage purity based on the volume of titrant consumed to reach the final equivalence point.

-

-

Rationale: Water can interfere with the titration of weak bases like piperazine salts. A non-aqueous system using a strong acid like perchloric acid in an acidic solvent like glacial acetic acid allows for a sharp and accurate endpoint, ensuring a reliable assay value.

Synthesis and Reactivity

While this guide focuses on properties, understanding the synthetic origin of 1-(Cyclobutylmethyl)piperazine dihydrochloride provides context for potential impurities and reactivity.

General Synthetic Approach

N-monosubstituted piperazines are commonly synthesized via the direct alkylation of piperazine with a suitable alkyl halide (e.g., cyclobutylmethyl bromide). A key challenge in this approach is preventing dialkylation. One effective strategy is to use piperazine monohydrochloride, where one nitrogen is "protected" by protonation, directing the alkylation to the free secondary amine.[14] The resulting free base can then be treated with excess hydrochloric acid to precipitate the desired dihydrochloride salt.

Caption: General pathway for N-alkylation of piperazine.

Reactivity

The primary reactive site is the secondary amine on the piperazine ring. In the dihydrochloride salt form, this reactivity is masked as the nitrogen lone pairs are protonated. However, treatment with a suitable base will deprotonate the salt, regenerating the nucleophilic free base. This free base can then participate in a variety of reactions, including:

-

Further N-alkylation or N-arylation.

-

Acylation to form amides.

-

Michael additions.

-

Reductive amination.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds like 1-(cyclopropylmethyl)piperazine dihydrochloride, the following guidelines should be observed.[15]

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a laboratory coat.

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19] Protect from moisture and light.

References

-

Wikipedia. Piperazine . [Link]

-

Scilit. The medicinal chemistry of piperazines: A review . [Link]

-

Pharmaffiliates. Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis . [Link]

-

G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx . [Link]

-

National Institutes of Health (NIH), PubChem. Piperazine . [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Piperazine Dihydrochloride . [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Piperazine: Synthesis and Core Properties . [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery . [Link]

- Google Patents.

-

PubMed Central (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . [Link]

-

Organic Chemistry Portal. Synthesis of piperazines . [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination . [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date . [Link]

- Google Patents.

-

ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid . [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . [Link]

-

ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . [Link]

-

National Institutes of Health (NIH), PubChem. 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) . [Link]

-

USP. Piperazine Dihydrochloride . [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . [Link]

-

Chemsrc. 1-(Cyclopropylmethyl)piperazine . [Link]

-

Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99% . [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . [Link]

-

CAS Common Chemistry. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) . [Link]

-

National Institutes of Health (NIH), PubChem. 1-(Cyclopropylmethyl)piperazine . [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 877859-57-9: Piperazine,1-(cyclobutylmethyl)-, hydroch… [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. amphray.com [amphray.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. Piperazine Dihydrochloride [drugfuture.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. capotchem.cn [capotchem.cn]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

An In-Depth Technical Guide to the Solubility of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclobutylmethyl)piperazine dihydrochloride is a disubstituted piperazine derivative of interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring bioavailability. Solubility, in particular, is a critical attribute that governs the dissolution rate and subsequent absorption of a drug substance.

This guide provides a comprehensive overview of the solubility characteristics of 1-(Cyclobutylmethyl)piperazine dihydrochloride. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies. It serves as a practical resource for researchers, offering insights into the expected solubility profile and providing detailed protocols for its experimental determination. The causality behind experimental choices and the principles of method validation are emphasized throughout to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(Cyclobutylmethyl)piperazine dihydrochloride is essential for interpreting its solubility behavior. The molecule's structure, featuring a basic piperazine ring and a nonpolar cyclobutylmethyl group, along with its formulation as a dihydrochloride salt, dictates its interaction with various solvents.

| Property | Value / Predicted Value | Source |

| Chemical Name | 1-(Cyclobutylmethyl)piperazine dihydrochloride | - |

| CAS Number | 877859-57-9 | - |

| Molecular Formula | C₉H₂₀Cl₂N₂ | - |

| Molecular Weight | 227.18 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid | General observation for similar salts[1] |

| pKa (predicted) | pKa₁: ~8.5-9.5, pKa₂: ~4.5-5.5 | Based on piperazine derivatives |

| logP (free base) | 0.4 (Computed) | [2] |

Note: pKa values are estimated based on published data for substituted piperazines. The electron-donating nature of the N-alkyl group is expected to slightly increase the basicity compared to piperazine itself.

Expected Solubility Profile

The presence of two hydrochloride moieties significantly enhances the aqueous solubility of the parent compound, 1-(Cyclobutylmethyl)piperazine, which is a weak base. As a salt of a weak base and a strong acid, its solubility is expected to be pH-dependent. Based on the known solubility of piperazine and its salts, the following profile can be anticipated[1][3][4][5]:

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Aqueous | Water | Freely Soluble | The dihydrochloride salt form promotes high aqueous solubility through ion-dipole interactions. |

| Aqueous Buffers (pH < pKa₁) | High | The compound will exist predominantly in its protonated, highly soluble form. | |

| Polar Protic | Methanol | Slightly Soluble to Soluble | Capable of hydrogen bonding and solvating the ionic species, though to a lesser extent than water. |

| Ethanol | Slightly Soluble | Lower polarity and hydrogen bonding capability compared to methanol may result in reduced solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity allows for effective solvation of the salt. |

| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMSO limits its ability to dissolve the ionic salt. | |

| Non-Polar | Dichloromethane | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |

| Hexanes | Insoluble | Non-polar nature is incompatible with the ionic solid. |

Factors Influencing Solubility

Effect of pH

The solubility of 1-(Cyclobutylmethyl)piperazine dihydrochloride is intrinsically linked to the pH of the aqueous medium. As a salt of a diprotic weak base, its solubility will be highest at low pH, where both piperazine nitrogens are fully protonated. As the pH increases towards the first pKa, the solubility will remain high. Upon exceeding the pKa values, the compound will begin to convert to its less soluble free base form, leading to a significant decrease in solubility. This relationship is crucial for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

The following diagram illustrates the relationship between pH and the ionization state of 1-(Cyclobutylmethyl)piperazine, which in turn governs its solubility.

Sources

Technical Monograph: 1-(Cyclobutylmethyl)piperazine Dihydrochloride

A Privileged Scaffold in Medicinal Chemistry and CNS Ligand Design

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3] While the core piperazine structure is historically associated with anthelmintic activity (via GABA agonism), this specific N-substituted derivative functions as a pharmacophore anchor .

Its mechanism of action—in the context of drug development—is defined by its role as a bioisosteric modulator . It confers critical physicochemical properties (pKa modulation, rigidification) and specific hydrophobic interactions (cyclobutyl steric fit) to final Active Pharmaceutical Ingredients (APIs), particularly in the fields of antipsychotics, antihistamines (H3), and specific kinase inhibitors.

Part 1: Physicochemical & Structural Mechanism

The efficacy of this compound as a drug fragment stems from its unique structural duality: the polar, ionizable piperazine head and the lipophilic, sterically defined cyclobutyl tail.

1. The Piperazine Core (The "Linker")[4]

-

Basicity & Solubility: The piperazine ring contains two nitrogen atoms.[5] In the dihydrochloride form, both are protonated. In a physiological environment (pH 7.4), the N4 nitrogen (secondary amine) remains basic (pKa ~9.8), serving as a key hydrogen bond acceptor or ionic interaction site with receptor residues (e.g., Aspartate in GPCR binding pockets).

-

Conformational Rigidity: Unlike linear diamines, the piperazine ring exists predominantly in a chair conformation. This restricts the spatial arrangement of substituents, reducing the entropic penalty upon receptor binding.

2. The Cyclobutylmethyl Group (The "Tail")

-

Hydrophobic Targeting: The cyclobutyl group is a non-aromatic lipophilic moiety. It targets hydrophobic sub-pockets (e.g., the orthosteric site of Dopamine D3 or Histamine H3 receptors) without the metabolic liability of aromatic ring oxidation.

-

Steric Bulk: The cyclobutyl ring occupies a specific volume intermediate between isopropyl and cyclohexyl/phenyl groups. This allows for "right-sizing" the ligand to fit specific receptor cavities, optimizing selectivity over homologous receptors.

Part 2: Synthetic Mechanism (Reactivity)

As a reagent, the "mechanism" is defined by the nucleophilicity of the secondary nitrogen (N4). The N1 position is "capped" by the cyclobutylmethyl group, directing regioselective chemistry to N4.

Key Reaction Type:

-

Free-Basing: The dihydrochloride salt is stable but non-nucleophilic. It must be neutralized (e.g., with

or -

Attack: The lone pair on N4 attacks an electrophile (alkyl halide, acid chloride, or activated ester) on the target scaffold.

Visualization: Synthetic Pathway & Activation

Figure 1: Activation and reaction pathway of the dihydrochloride salt to form a bioactive ligand.

Part 3: Pharmacological Mechanism (Structure-Activity Relationship)

When incorporated into a drug candidate, the 1-(cyclobutylmethyl)piperazine moiety drives the mechanism of action through specific molecular interactions.

1. GPCR Modulation (Dopamine/Serotonin/Histamine)

Many CNS drugs utilize this fragment.[6] The mechanism involves:

-

Ionic Anchoring: The protonated N4 nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2/D3 receptors).

-

Lipophilic Engagement: The cyclobutylmethyl group extends into a secondary binding pocket (e.g., the hydrophobic crevice), stabilizing the "inactive" or "active" conformation of the receptor depending on the drug's design (agonist vs. antagonist).

2. Kinase Inhibition

In kinase inhibitors (analogous to Volasertib mechanisms), the piperazine ring often acts as a "solubilizing tail" that protrudes into the solvent front, while the cyclobutyl group may interact with the gatekeeper residue or the ribose-binding pocket, improving potency.

Comparative Data: Alkyl Group Effect on Ligand Potency Hypothetical SAR data based on typical piperazine GPCR ligands (e.g., H3 antagonists).

| N-Substituent | LogP (Lipophilicity) | Steric Volume (ų) | Metabolic Stability | Predicted Receptor Affinity (Ki) |

| Methyl | 0.5 | Low | High | Low (Weak hydrophobic contact) |

| Cyclobutylmethyl | 1.8 | Medium (Optimal) | High (No aromatics) | High (< 10 nM) |

| Benzyl | 2.3 | High | Low (Ring oxidation) | High (But metabolic liability) |

| Isopropyl | 1.2 | Low-Medium | High | Moderate |

Part 4: Experimental Protocols

Objective: Conversion of Dihydrochloride Salt to Free Base for Nucleophilic Coupling. Note: The salt form is used for storage; the free base is required for reaction.

Reagents

-

1-(Cyclobutylmethyl)piperazine dihydrochloride (1.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (solvent)

-

Potassium Carbonate (

) or Sodium Hydroxide (1N NaOH) -

Brine (saturated NaCl)

Step-by-Step Methodology

-

Dissolution: Suspend 10 mmol of 1-(Cyclobutylmethyl)piperazine dihydrochloride in 50 mL of DCM. The salt will not fully dissolve initially.

-

Neutralization:

-

Method A (Biphasic): Add 50 mL of 1N NaOH. Stir vigorously for 30 minutes. The solid will disappear as the free base partitions into the organic layer.

-

Method B (Anhydrous): Add 3.0 eq of powdered

directly to the DCM suspension. Stir for 4-6 hours at room temperature.

-

-

Separation:

-

Separate the organic layer.

-

Wash with 20 mL brine to remove residual salts.

-

-

Drying: Dry the organic phase over anhydrous

for 15 minutes. Filter off the desiccant. -

Quantification: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the free base as a pale yellow oil.

-

Validation: Check NMR (

). The HCl protons (broad singlet >8 ppm) should be absent.

-

Protocol: General Nucleophilic Coupling (

)

Objective: Coupling to a Chloropyridine scaffold (Common in CNS drug synthesis).

-

Setup: In a round-bottom flask, dissolve the Electrophile (e.g., 2-chloropyridine derivative, 1.0 eq) in Acetonitrile (

). -

Addition: Add the freshly prepared 1-(Cyclobutylmethyl)piperazine free base (1.2 eq).

-

Base: Add

(2.0 eq) to scavenge HCl generated during the reaction. -

Reflux: Heat to 80°C for 12-18 hours. Monitor by TLC or LC-MS.

-

Workup: Cool, filter solids, and concentrate. Purify via column chromatography (Silica gel, MeOH/DCM gradient).

Part 5: Mechanism Visualization (SAR)

Figure 2: Pharmacophore model showing how the moiety anchors a drug molecule within a receptor binding pocket.

References

-

Chaudhary, P. et al. (2006). "Piperazine skeleton: A privileged scaffold in medicinal chemistry."[7] Mini-Reviews in Medicinal Chemistry.

-

Ligneau, X. et al. (2007). "Brain Histamine H3 Receptors as Targets for the Treatment of Cognitive Deficits in Schizophrenia." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing bulky N-alkyl piperazines in H3 antagonists).

-

PubChem Compound Summary. (2024). "Piperazine, 1-(cyclobutylmethyl)-". National Center for Biotechnology Information.

-

Guo, T. et al. (2012). "Structure-Activity Relationships of Piperazine Derivatives as Antagonists of the Dopamine D3 Receptor." Journal of Medicinal Chemistry. (Illustrating the role of N-substituents in selectivity).

-

ChemicalBook. (2024). "1-(Cyclobutylmethyl)piperazine Properties and Suppliers."

Sources

- 1. Piperazine [sitem.herts.ac.uk]

- 2. Piperazine, 1-cyclobutyl- | 132800-13-6 [chemicalbook.com]

- 3. Piperazin-1-ium | C4H11N2+ | CID 5242433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

Unlocking the Therapeutic Potential of 1-(Cyclobutylmethyl)piperazine dihydrochloride: A Technical Guide for Preclinical Evaluation

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of centrally acting therapeutics.[1][2][3] This technical guide presents a comprehensive preclinical evaluation strategy for a novel derivative, 1-(Cyclobutylmethyl)piperazine dihydrochloride. While specific pharmacological data for this compound is not yet publicly available, its structural components—the proven piperazine core and the metabolically robust cyclobutylmethyl moiety—suggest a strong potential for activity within the central nervous system (CNS). This document provides a scientifically-grounded framework for researchers and drug development professionals to investigate its therapeutic promise, from initial synthesis to in-depth in vivo characterization. We will explore hypothesized mechanisms of action, detailed experimental protocols, and the logical progression of a rigorous, self-validating research program designed to elucidate the compound's pharmacological profile.

Introduction: The Rationale for Investigation

The piperazine heterocycle is a six-membered ring containing two opposing nitrogen atoms, a feature that imparts favorable physicochemical properties such as aqueous solubility and the ability to cross the blood-brain barrier.[4] This has led to its incorporation into numerous successful drugs targeting a variety of CNS disorders, including schizophrenia, depression, and anxiety.[1][2] The diverse biological activities of piperazine derivatives often stem from their interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3]

The second key structural feature of our compound of interest is the N-cyclobutylmethyl group. The incorporation of a cyclobutane ring in drug design is a strategic choice to enhance metabolic stability, improve potency by conformationally restricting the molecule, and optimize interactions with hydrophobic pockets of target proteins.[5]

Given these precedents, we hypothesize that 1-(Cyclobutylmethyl)piperazine dihydrochloride is a promising candidate for modulating neurotransmitter pathways in the CNS. This guide will outline a systematic approach to test this hypothesis, focusing on its potential as an anxiolytic or antidepressant agent.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for any drug development program. For 1-(Cyclobutylmethyl)piperazine, a straightforward N-alkylation of piperazine is the most logical approach.

Proposed Synthetic Pathway

A common method for the synthesis of N-alkylpiperazines is the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide.[6]

Protocol 1: Synthesis of 1-(Cyclobutylmethyl)piperazine

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Alkyl Halide: To the stirred solution, add (bromomethyl)cyclobutane (1 equivalent) dropwise at room temperature. The use of a base like potassium carbonate can facilitate the reaction.[7]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 1-(cyclobutylmethyl)piperazine.

-

Salt Formation: The free base is dissolved in an appropriate solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1-(Cyclobutylmethyl)piperazine dihydrochloride.

| Property | Value | Source |

| CAS Number | 877859-57-9 | [8] |

| Molecular Formula | C9H20Cl2N2 | [8] |

| Molecular Weight | 227.18 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Freely soluble in water (predicted) | [8] |

Hypothesized Pharmacological Targets and Mechanism of Action

Based on the extensive literature on piperazine-containing CNS drugs, we propose that 1-(Cyclobutylmethyl)piperazine dihydrochloride is likely to interact with monoamine neurotransmitter systems.[2][3] The primary candidates for interaction are dopamine and serotonin receptors.

The cyclobutylmethyl group may confer selectivity for a particular receptor subtype or influence the mode of interaction (e.g., agonist, antagonist, or allosteric modulator). Our initial screening strategy will therefore focus on a panel of these receptors.

Proposed Signaling Pathway

We hypothesize that 1-(Cyclobutylmethyl)piperazine dihydrochloride may act as an antagonist at the dopamine D2 receptor, a common target for antipsychotic and anxiolytic medications. Antagonism of the D2 receptor would inhibit the downstream signaling cascade, leading to a reduction in neuronal excitability in relevant brain circuits.

Caption: Proposed preclinical evaluation workflow for 1-(Cyclobutylmethyl)piperazine dihydrochloride.

Rodent Models of Anxiety and Depression

5.2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. [9][10][11]

Protocol 3: Elevated Plus Maze Test in Mice [9][10]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. [10]2. Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test. [10]3. Dosing: Administer 1-(Cyclobutylmethyl)piperazine dihydrochloride or vehicle control intraperitoneally 30 minutes before the test.

-

Test Procedure: Place the mouse in the center of the maze and allow it to explore for 5-10 minutes. [11]5. Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

5.2.2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressant compounds. [12][13][14]

Protocol 4: Forced Swim Test in Mice [12][14]

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape. [13]2. Dosing: Administer the test compound or vehicle control as in the EPM test.

-

Test Procedure: Gently place the mouse in the water for a 6-minute session. [12]4. Data Collection: Record the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: A significant decrease in the duration of immobility suggests an antidepressant-like effect.

Data Summary and Interpretation

All quantitative data from these studies should be tabulated for clear comparison and robust statistical analysis.

| Assay | Endpoint | Hypothetical Result (Test Compound) | Hypothetical Result (Vehicle) |

| Dopamine D2 Binding | Ki (nM) | 15 | >10,000 |

| Elevated Plus Maze | % Time in Open Arms | 45% | 20% |

| Forced Swim Test | Immobility Time (s) | 80 | 150 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 1-(Cyclobutylmethyl)piperazine dihydrochloride. The proposed studies are designed to systematically investigate its potential as a novel CNS therapeutic. Positive results from this initial screening cascade would warrant further investigation, including more extensive receptor profiling, mechanism of action studies, and evaluation in more complex behavioral models. The unique combination of the privileged piperazine scaffold and the cyclobutylmethyl moiety makes this compound a compelling candidate for drug discovery efforts in the field of neuroscience.

References

- Bender, B. J., & Ham, A. J. (2022).

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511.

- Kriggy_. (2020). Procedure for N-alkylation of Piperidine?

- Lemoine, A., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3788.

- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.

- ResearchGate. (2017).

-

National Center for Biotechnology Information. (n.d.). The Mouse Forced Swim Test. Retrieved February 2, 2026, from [Link]

- de Oliveira, K. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-151.

- protocols.io. (2023).

- National Center for Biotechnology Information. (n.d.). Discovery of novel N-aryl piperazine CXCR4 antagonists.

- NSW Department of Primary Industries. (n.d.).

- National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

- de Faria, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-151.

- UCSF IACUC. (n.d.). Forced Swim Test Protocol.

- Open Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Google Patents. (n.d.).

- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- ResearchGate. (2025). Ion Channels as Drug Targets: The Next GPCRs.

- Mouse Metabolic Phenotyping Centers. (2024).

- National Center for Biotechnology Information. (2008).

- YouTube. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs.

- UCSF IACUC. (n.d.). Forced Swim Test in Mice.

- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- ResearchGate. (n.d.).

- IACUC. (n.d.). Forced Swim Test v.3.

- Reddit. (2022).

- UCSF IACUC. (n.d.).

- Noldus. (2017). Elevated Plus Maze: Understanding the Basics.

- MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 9. protocols.io [protocols.io]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

1-(Cyclobutylmethyl)piperazine dihydrochloride neuropharmacological profile

Technical Whitepaper: Neuropharmacological Profile of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride (CAS: 877859-57-9) is a synthetic piperazine derivative and a structural analog of the psychostimulant 1-benzylpiperazine (BZP).[1] While primarily utilized as a chemical intermediate in the synthesis of high-affinity ligands for Histamine H3 and Sigma-1 receptors , its core pharmacophore exhibits a dual profile of monoaminergic modulation and receptor antagonism.

This guide provides a comprehensive technical analysis of its neuropharmacology, positing it as a probe for investigating the intersection of vigilance regulation (H3 antagonism) and catecholaminergic drive (DAT/NET release).

Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 1-(Cyclobutylmethyl)piperazine dihydrochloride |

| Common Code | CBMP-2HCl |

| CAS (Salt) | 877859-57-9 |

| CAS (Free Base) | 82534-54-1 |

| Formula | C9H18N2[1][2] · 2HCl |

| M.W. | 227.17 g/mol |

| Solubility | High (Water, DMSO); Low (Ethanol, DCM) |

| pKa (Calc) | ~9.8 (N4), ~5.6 (N1) |

| LogP (Base) | ~1.2 (Predicted) – Optimal for BBB penetration |

Structural Insight: The substitution of the aromatic benzyl ring (found in BZP) with a cyclobutyl moiety introduces significant steric bulk while reducing pi-pi stacking potential.[1] This modification alters the binding kinetics at the Dopamine Transporter (DAT), likely reducing abuse potential compared to BZP while retaining wakefulness-promoting properties via H3 pathways.

Neuropharmacological Mechanisms

The compound operates via two distinct pharmacological axes:[3][4][5][6]

Axis I: Monoaminergic Modulation (Sympathomimetic)

Similar to BZP, the unencumbered secondary amine allows the molecule to act as a substrate-type releaser at monoamine transporters.

-

Dopamine Transporter (DAT): Reverses transport direction, increasing synaptic dopamine. The cyclobutyl group fits the hydrophobic pocket of DAT but with lower affinity than a phenyl ring.[1]

-

Norepinephrine Transporter (NET): Potent release of NE, contributing to sympathomimetic effects (tachycardia, hypertension).

-

Serotonin Transporter (SERT): Weak to negligible affinity, reducing the risk of serotonin syndrome compared to mCPP (1-(3-chlorophenyl)piperazine).

Axis II: Receptor Antagonism (Cognitive/Wakefulness)

The N-cyclobutylmethyl motif is a "privileged structure" in medicinal chemistry for targeting:

-

Histamine H3 Receptor (Antagonist/Inverse Agonist): Blockade of presynaptic H3 autoreceptors disinhibits histamine release, promoting cortical acetylcholine and norepinephrine release. This mechanism underlies potential nootropic and wake-promoting effects.[1]

-

Sigma-1 Receptor (Agonist): Lipophilic piperazines often bind Sigma-1, modulating calcium signaling and potentially offering neuroprotection.

Mandatory Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action at the synaptic cleft.

Figure 1: Dual-action mechanism showing monoamine transporter reversal and H3 receptor blockade leading to synergistic arousal and cognitive vigilance.

Experimental Protocols

Protocol A: Synthesis of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Rationale: Reductive amination is preferred over direct alkylation to minimize bis-alkylation byproducts.

-

Reagents: Piperazine (anhydrous, 5.0 eq), Cyclobutanecarboxaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent), Acetic Acid (Cat.).

-

Procedure:

-

Dissolve piperazine in DCM under N2 atmosphere.

-

Add cyclobutanecarboxaldehyde dropwise at 0°C. Stir for 30 min to form the imine intermediate.

-

Add STAB portion-wise.[1][2] Allow to warm to RT and stir for 12h.

-

Quench: Add sat. NaHCO3. Extract with DCM.[1]

-

Purification: The excess piperazine remains in the aqueous phase or is removed via vacuum distillation.[1]

-

Salt Formation: Dissolve the free base oil in diethyl ether.[1] Add 2M HCl in ether dropwise at 0°C.

-

Isolation: Filter the white precipitate (Dihydrochloride salt).[1] Recrystallize from Ethanol/Ether.[1][4]

-

Protocol B: Radioligand Binding Assay (H3 Receptor)

Rationale: To determine affinity (

-

Membrane Prep: Rat cerebral cortex or CHO cells expressing human H3R.[1]

-

Ligand: [

H]-N- -

Incubation:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Test Compound: 10 concentrations (

to -

Non-specific binding defined by 10 µM Thioperamide.[1]

-

-

Analysis: Incubate for 60 min at 25°C. Terminate by rapid filtration over GF/B filters. Count radioactivity.[1]

-

Data: Calculate

and convert to

Safety & Toxicology Profile

-

Seizure Threshold: Like all piperazine stimulants, this compound lowers the seizure threshold. It is contraindicated in models with epilepsy.[1]

-

Cardiovascular: Potent NET release causes dose-dependent hypertension and tachycardia.[1]

-

Interaction Warning: Do not combine with MAO Inhibitors (MAOIs).[1] The combination of monoamine release (by the piperazine) and metabolic inhibition (by MAOI) can precipitate a hypertensive crisis or Serotonin Syndrome.[1]

References

-

Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.[1] Link

-

Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders.[1] Drug Discovery Today.[1] Link

-

PubChem. (2024).[1] Compound Summary: 1-(Cyclobutylmethyl)piperazine.[1][2][7] National Library of Medicine.[1] Link[1]

-

Berlin, M., et al. (2011).[1] Recent Advances in the Development of Histamine H3 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Cayman Chemical. (2023).[1] Safety Data Sheet: BZP and Related Piperazines.[1][8]Link[1]

Sources

- 1. Piperazin-1-ium | C4H11N2+ | CID 5242433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclobutylmethyl)piperazine - Lead Sciences [lead-sciences.com]

- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 877859-57-9: Piperazine,1-(cyclobutylmethyl)-, hydroch… [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

Anthelmintic properties of piperazine derivatives

Targeting Nematode Neuromuscular Junctions: A Technical Guide to Piperazine Derivatives

Executive Summary

The increasing prevalence of resistance to macrocyclic lactones and benzimidazoles has necessitated a re-evaluation of classical pharmacophores. Piperazine, a cyclic ethylene diamine, remains a cornerstone scaffold in medicinal chemistry due to its specific agonism of GABA-gated chloride channels in nematode muscle. This guide provides a technical deep-dive into the pharmacological mechanics, structure-activity relationships (SAR), and validated experimental protocols for evaluating piperazine derivatives as potent anthelmintic agents.

Pharmacological Mechanism: The GABAergic Agonism

Unlike spastic paralytic agents (e.g., pyrantel, levamisole) that act as cholinergic agonists, piperazine induces flaccid paralysis .

Molecular Target

The primary target is the GABA (gamma-aminobutyric acid) receptor located at the neuromuscular junction of the nematode.

-

Selectivity: Vertebrate GABA receptors are primarily CNS-localized and protected by the blood-brain barrier (BBB). In contrast, nematode GABA receptors are peripheral and accessible.

-

Action: Piperazine acts as a weak GABA mimetic. Binding to the receptor triggers the opening of voltage-gated chloride (

) channels.

The Hyperpolarization Cascade

-

Binding: Piperazine binds to the GABA-gated chloride channel on the somatic muscle membrane.

-

Influx: This causes a massive influx of chloride ions into the cell.

-

Hyperpolarization: The resting membrane potential becomes significantly more negative (hyperpolarized).

-

Inhibition: This state renders the muscle unresponsive to excitatory neurotransmitters (acetylcholine), resulting in flaccid paralysis.

-

Expulsion: The paralyzed worm loses its ability to maintain position against host peristalsis and is expelled alive.

Mechanism Visualization

The following diagram illustrates the synaptic interference caused by piperazine.

Figure 1: Signal transduction pathway showing piperazine-induced hyperpolarization and subsequent flaccid paralysis.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The piperazine ring (1,4-diazacyclohexane) exists predominantly in a chair conformation, which is crucial for receptor fit.

The Pharmacophore

-

N1 Position: Essential for basicity. The secondary amine allows for protonation at physiological pH, mimicking the terminal amine of GABA.

-

N4 Substitution: The site of derivatization. Bulky hydrophobic groups here can enhance lipophilicity, aiding cuticle penetration, but excessive steric bulk may reduce receptor affinity.

Key Derivatives

| Derivative | Chemical Modification | Primary Indication | Mechanism Nuance |

| Piperazine Citrate | Salt formation (Citric acid) | Ascariasis, Enterobiasis | Direct GABA agonism; highly water soluble. |

| Diethylcarbamazine (DEC) | N-methyl, N-diethylcarbamoyl | Filariasis (W. bancrofti) | Alters arachidonic acid metabolism; exposes surface antigens to host immunity. |

| Benzhydryl Piperazines | Diphenylmethyl group | Antihistamine/Anthelmintic hybrid | Dual action; often used to overcome resistance. |

Experimental Protocol: In Vitro Anthelmintic Motility Assay

Objective: To determine the paralysis time (

-

Justification: It shares significant anatomical and physiological resemblance with human intestinal roundworms (Ascaris lumbricoides), specifically regarding the cuticle and neuromuscular sensitivity.

Reagents & Preparation

-

Vehicle: Normal Saline (0.9% NaCl) supplemented with 1% Tween 80 (if compound solubility is poor).

-

Standard: Piperazine Citrate (10 mg/mL and 20 mg/mL).

-

Test Compounds: Synthesized piperazine derivatives (concentrations: 10, 20, 50 mg/mL).

-

Control: Vehicle only.

Step-by-Step Methodology

-

Acclimatization: Wash earthworms with normal saline to remove fecal matter. Acclimatize in saline for 30 minutes at 37°C.

-

Grouping: Select adult earthworms of uniform size (approx. 3-5 cm). Divide into groups of

. -

Exposure: Place each group into Petri dishes containing 20 mL of the respective test or standard solution.

-

Observation (Critical Step):

-

Paralysis (

): Note the time when no movement is observed except when shaken vigorously. -

Death (

): Note the time when the worm loses all motility and fails to respond to external stimuli (e.g., dipping in warm water at 50°C) or fades in body color.

-

-

Validation: Death must be confirmed by transferring the worm to a drug-free saline solution; if motility does not return, death is confirmed.

Workflow Visualization

Figure 2: Validated workflow for in vitro motility assay using Pheretima posthuma.

Quantitative Data Structure

When reporting results, data should be tabulated to allow direct comparison of potency. Lower

Table 1: Template for Reporting Anthelmintic Activity

| Compound ID | Concentration (mg/mL) | Mean Paralysis Time ( | Mean Death Time ( | Relative Potency (vs Std) |

| Control | - | - | - | N/A |

| Piperazine Citrate | 20 | 25.4 ± 1.2 | 45.2 ± 2.1 | 1.00 |

| Derivative A | 20 | 18.2 ± 0.8 | 32.5 ± 1.5 | 1.39 |

| Derivative B | 20 | 55.6 ± 3.4 | > 90 | 0.45 |

Note: Statistical significance should be calculated using One-way ANOVA followed by Dunnett’s test.

Clinical Implications & Safety

While piperazine derivatives are effective, their utility is defined by their safety profile.

-

Therapeutic Index: Generally wide.

-

Contraindications: Renal impairment (accumulation causes neurotoxicity) and Epilepsy (potential to lower seizure threshold).

-

Drug Interactions: Antagonistic with Pyrantel Pamoate . Pyrantel causes spastic paralysis (depolarization), while Piperazine causes flaccid paralysis (hyperpolarization). Co-administration neutralizes the effect of both.

References

-

Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal.

-

Del Castillo, J., de Mello, W. C., & Morales, T. (1964). Mechanism of the paralyzing action of piperazine on Ascaris muscle. British Journal of Pharmacology.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine.

-

World Health Organization. (2024). Model List of Essential Medicines - Antifilarials (Diethylcarbamazine).

-

Satyal, P., et al. (2009). Synthesis and Anthelmintic Activity of Piperazine Derivatives. Journal of Pharmacy Research.

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)piperazine Dihydrochloride for Research and Development

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

1-(Cyclobutylmethyl)piperazine dihydrochloride is a research chemical that belongs to the broad and pharmacologically significant class of N-substituted piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] The incorporation of a cyclobutylmethyl group at one of the nitrogen atoms introduces a unique lipophilic moiety that can influence receptor binding, metabolic stability, and overall biological activity. This technical guide provides a comprehensive overview of 1-(cyclobutylmethyl)piperazine dihydrochloride, from its synthesis and analytical characterization to its potential pharmacological applications and safe handling, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Chemical Identity

1-(Cyclobutylmethyl)piperazine dihydrochloride is the hydrochloride salt of 1-(cyclobutylmethyl)piperazine, rendering it more water-soluble and stable as a crystalline solid compared to its free base form.[4] This property is advantageous for its use in various experimental settings.

| Property | Value | Source |

| Chemical Name | 1-(Cyclobutylmethyl)piperazine dihydrochloride | N/A |

| Synonyms | N-(Cyclobutylmethyl)piperazine dihydrochloride | N/A |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [5] |

| Molecular Weight | 227.18 g/mol | [5] |

| CAS Number | 877859-57-9 | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(cyclobutylmethyl)piperazine dihydrochloride can be efficiently achieved through a two-step process involving the N-alkylation of a protected piperazine followed by deprotection and salt formation. A common and scalable approach utilizes reductive amination.

Experimental Protocol: Synthesis of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Step 1: Reductive Amination to form 1-(Cyclobutylmethyl)-4-Boc-piperazine

-

To a solution of 1-Boc-piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanecarboxaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of the aldehyde.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(cyclobutylmethyl)-4-Boc-piperazine.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.

Step 2: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the purified 1-(cyclobutylmethyl)-4-Boc-piperazine (1 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

To this solution, add an excess of a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (e.g., 4M HCl in dioxane, 3-4 equivalents) dropwise at 0 °C. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate of 1-(cyclobutylmethyl)piperazine dihydrochloride will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield the final 1-(cyclobutylmethyl)piperazine dihydrochloride as a white crystalline solid.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. connectjournals.com [connectjournals.com]

Technical Guide: 1-(Cyclobutylmethyl)piperazine Dihydrochloride – Purity, Synthesis, and Analytical Strategy

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride (CBMP·2HCl) is a critical secondary amine building block used frequently in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 antagonists and sigma receptor modulators. Its utility lies in the cyclobutyl group, which offers unique steric bulk and lipophilicity compared to standard ethyl or methyl substituents, often improving the metabolic stability of the final drug candidate.

However, the analysis of CBMP·2HCl presents two distinct challenges to the analytical chemist:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection at 254 nm ineffective. -

High Polarity & Hygroscopicity: As a dihydrochloride salt of a polar diamine, it retains poorly on standard C18 columns and is prone to water absorption.

This guide outlines a self-validating analytical control strategy, moving beyond basic "Certificate of Analysis" parameters to rigorous structural and purity confirmation.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To control the quality of CBMP·2HCl, one must first define the attributes that directly impact downstream synthetic success.

| Attribute | Specification Target | Rational / Impact |

| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation of the secondary amine or presence of polymeric impurities. |

| Identity (NMR) | Conforms to structure | Must confirm the integrity of the cyclobutyl ring (distinct multiplets at |

| Assay (Titration) | 98.0% – 102.0% (Dried Basis) | Confirms the salt stoichiometry. Excess HCl leads to acidic synthesis conditions; deficiency implies free base instability. |

| Purity (HPLC) | Critical to limit the Bis-alkylated impurity, which acts as a chain terminator in subsequent coupling reactions. | |

| Chloride Content | 30.5% – 31.5% (Theoretical: ~31.2%) | Confirms the dihydrochloride form (2HCl). Deviations suggest mono-HCl or mixed salts. |

| Water (KF) | The salt is hygroscopic. High water content skews stoichiometric calculations in synthesis. |

Part 2: Synthesis-Driven Impurity Profiling

Understanding the synthesis is the only way to predict and detect "silent" impurities. CBMP is typically synthesized via the Reductive Amination of cyclobutanecarbaldehyde with excess piperazine.

The Impurity Logic

-

Piperazine (Starting Material): If not fully removed, it competes in the next step.

-

Bis-1,4-(cyclobutylmethyl)piperazine: The "Over-Alkylation" impurity. This is the most critical impurity because it is chemically similar but non-reactive (tertiary amine) in subsequent nucleophilic substitutions.

-

Reductive Byproducts: Cyclobutylmethanol (from reduction of the aldehyde).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of the critical impurities.

Caption: Reaction pathway showing the origin of the target secondary amine versus the critical bis-alkylated impurity.

Part 3: Analytical Strategy & Protocols

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm is unsuitable for this molecule. The piperazine ring only absorbs weakly below 210 nm, where solvent cut-off becomes a noise issue.

Method A: Ion-Pairing HPLC with Low-UV Detection (The Robust Approach)

Why this works: The addition of an ion-pairing agent (Octanesulfonic acid) increases the retention of the polar piperazine on the hydrophobic C18 chain, preventing it from eluting in the void volume. Detection at 205 nm maximizes sensitivity for the amine backbone.

Instrument Parameters:

-

Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Wavelength: 205 nm (Reference: 360 nm).

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

Mobile Phase Strategy:

-

Buffer: 20 mM Sodium Octanesulfonate + 50 mM Potassium Phosphate (monobasic), adjusted to pH 3.0 with Phosphoric Acid.

-

Solvent A: Buffer (100%).

-

Solvent B: Acetonitrile.

Gradient Profile:

| Time (min) | % A (Buffer) | % B (ACN) | Comment |

|---|---|---|---|

| 0.0 | 95 | 5 | Hold polar amines |

| 5.0 | 95 | 5 | Isocratic hold |

| 20.0 | 60 | 40 | Elute bis-impurity |

| 25.0 | 60 | 40 | Wash |

| 26.0 | 95 | 5 | Re-equilibrate |

Self-Validation Check:

-

System Suitability: The resolution (

) between Piperazine (if present) and CBMP must be -

Blank Run: Inject the mobile phase to ensure no ghost peaks appear at the retention time of CBMP (common at 205 nm).

Method B: Potentiometric Titration for Chloride Content (Stoichiometry)

Why this works: HPLC tells you purity, but not the salt form. A "dihydrochloride" must have exactly two equivalents of HCl. If the synthesis wash was poor, you might have 1.5x or 2.5x HCl, drastically affecting the molecular weight used in downstream calculations.

Protocol:

-

Reagents: 0.1 N Silver Nitrate (

) VS, dilute Nitric Acid ( -

Apparatus: Automatic Titrator with a Silver/Silver Chloride combination electrode.

-

Sample Prep: Dissolve ~150 mg of CBMP·2HCl (accurately weighed) in 50 mL deionized water. Add 1 mL of 2M

. -

Titration: Titrate with 0.1 N

to the potentiometric endpoint (inflection point). -

Calculation:

- = Volume of titrant (mL)

-

= Normality of

- = Weight of sample (g)

Acceptance Criteria: Result must fall between 30.5% and 31.5%.

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision matrix for releasing a batch of CBMP·2HCl for research use.

Caption: Step-by-step quality control workflow ensuring identity, purity, and correct salt stoichiometry.

Part 5: Handling and Stability

-

Hygroscopicity: As a dihydrochloride salt, CBMP·2HCl will absorb atmospheric moisture, turning into a sticky gum. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

-

Solubility: Highly soluble in water and methanol. Poorly soluble in dichloromethane or ether (unless converted to free base).

-

Free-Basing: If the free base is required for a reaction, dissolve the salt in water, basify to pH > 12 with NaOH, and extract with DCM. Note: The free base is volatile and can be lost during rotary evaporation.

References

-

International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

-

PubChem. (n.d.). 1-(Cyclobutylmethyl)piperazine.[2][3] National Library of Medicine. Link

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-

Dolan, J. W. (2002). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

Sources

Predicted Biological Targets of 1-(Cyclobutylmethyl)piperazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique stereoelectronic properties, including two basic nitrogen atoms that can be differentially substituted, allow for the creation of vast chemical libraries with diverse pharmacological activities.[1] This technical guide addresses 1-(Cyclobutylmethyl)piperazine dihydrochloride, a specific derivative for which direct, comprehensive pharmacological data is not yet prevalent in public literature.

Therefore, this document provides a predictive analysis of its likely biological targets, grounded in the established pharmacology of the core piperazine structure and its closely related analogs. We will synthesize data from a range of derivatives to build a robust hypothesis of its mechanism of action. The primary predicted targets fall within the Central Nervous System (CNS), specifically dopamine, serotonin, and sigma receptors. Secondary predictions include interactions with key enzymes such as cholinesterases and protein kinases, alongside potential antimicrobial and antiparasitic activities. This guide provides not only a theoretical framework but also actionable, detailed experimental protocols for the empirical validation of these predictions, designed for immediate application in a research and development setting.

Molecular Profile: The Piperazine Core and the Cyclobutylmethyl Substituent

1-(Cyclobutylmethyl)piperazine (Molecular Formula: C₈H₁₈Cl₂N₂ for the dihydrochloride salt) combines the rigid, polar piperazine ring with a non-polar, lipophilic cyclobutylmethyl group.[2] This structural combination is critical for its predicted pharmacological profile.

-